5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one
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Overview
Description
5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one is a complex organic compound known for its unique chemical structure and properties. This compound is part of the Schiff base family, which is characterized by the presence of a C=N bond formed by the condensation of an amine and an aldehyde or ketone. Schiff bases are widely studied for their diverse applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
The synthesis of 5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of 5-amino-1-naphthol with 5-hydroxynaphthaldehyde under reflux conditions in an ethanol solution. The reaction mixture is heated for several hours, followed by cooling and filtration to obtain the desired Schiff base as a crystalline product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The C=N bond can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development due to its bioactive properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of this compound involves its ability to form stable complexes with metal ions, which can interact with biological molecules and pathways. The Schiff base structure allows for the formation of hydrogen bonds and coordination bonds, which are crucial for its biological activity. The molecular targets and pathways involved include DNA, enzymes, and cell membranes, where the compound can induce oxidative stress or inhibit specific enzymatic activities .
Comparison with Similar Compounds
Similar compounds include other Schiff bases derived from naphthaldehyde and naphthol derivatives. These compounds share similar structural features but may differ in their substituents, leading to variations in their chemical and biological properties. For example, 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester is another Schiff base with distinct properties due to the presence of a thiophene ring . The uniqueness of 5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one lies in its specific substitution pattern and the resulting electronic and steric effects.
Properties
CAS No. |
90377-45-0 |
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Molecular Formula |
C20H15N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
5-amino-1-[(5-hydroxynaphthalen-1-yl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C20H15N3O2/c21-16-7-1-6-15-12(16)10-11-19(25)20(15)23-22-17-8-2-5-14-13(17)4-3-9-18(14)24/h1-11,24-25H,21H2 |
InChI Key |
BXJFQDWARNKBSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=NC3=CC=CC4=C3C=CC=C4O)O)C(=C1)N |
Origin of Product |
United States |
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